molecular formula C17H18N4O3S B2920881 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile CAS No. 2379949-68-3

2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2920881
CAS No.: 2379949-68-3
M. Wt: 358.42
InChI Key: ZWEKFFOZNITILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the introduction of the benzonitrile group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution reactions: to attach the pyrimidine moiety.

    Sulfonylation reactions: to introduce the sulfonyl group.

    Nitrile formation: to add the benzonitrile group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrimidine moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-({3-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile
  • 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzamide

Uniqueness: 2-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-11-15-6-1-2-7-16(15)25(22,23)21-10-3-5-14(12-21)13-24-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEKFFOZNITILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C#N)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.